molecular formula C14H11N3O2S B4019582 4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1,2-DIOL

4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1,2-DIOL

Cat. No.: B4019582
M. Wt: 285.32 g/mol
InChI Key: IVKGGQWGKCGHCS-UHFFFAOYSA-N
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Description

4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1,2-DIOL: is a complex organic compound that features a pyridine ring, a thiazole ring, and a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1,2-DIOL typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of a pyridine derivative with a thiazole precursor under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. They can interact with biological macromolecules, influencing various biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1,2-DIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor functions by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the derivative used.

Comparison with Similar Compounds

Similar Compounds

    2-(PYRIDIN-2-YL)PYRIMIDINE: Similar in structure but with a pyrimidine ring instead of a thiazole ring.

    2-AMINOPYRIMIDINE: Contains an amino group and a pyrimidine ring, showing different reactivity and applications.

    PYRAZOLO[3,4-B]PYRIDIN-6-ONE: Another heterocyclic compound with potential anticancer properties.

Uniqueness

4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1,2-DIOL is unique due to its combination of a pyridine ring, a thiazole ring, and a benzene ring with hydroxyl groups. This unique structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-11-5-4-9(7-12(11)19)10-8-20-14(16-10)17-13-3-1-2-6-15-13/h1-8,18-19H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKGGQWGKCGHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1,2-DIOL
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4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1,2-DIOL
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4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1,2-DIOL
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4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1,2-DIOL
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4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1,2-DIOL
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4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1,2-DIOL

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